[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine
Overview
Description
“3-(4-Methanesulfonylphenoxy)propylamine”, also known as MSP, is a synthetic compound that has garnered significant interest in various fields of research and industry. It has a molecular weight of 243.33 g/mol . The IUPAC name for this compound is N-methyl-3-[4-(methylsulfonyl)phenoxy]-1-propanamine .
Molecular Structure Analysis
The InChI code for “3-(4-Methanesulfonylphenoxy)propylamine” is 1S/C11H17NO3S/c1-12-8-3-9-15-10-4-6-11(7-5-10)16(2,13)14/h4-7,12H,3,8-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Oxidation of Sulfur Compounds
Research indicates significant interest in the oxidation of reduced sulfur compounds due to their presence as by-products in various industrial processes. Studies have explored photocatalytic treatments for reducing the harmful effects of these compounds, utilizing TiO2-based photocatalytic materials and alternative materials based on aromatic photosensitizers. These findings highlight the environmental and industrial importance of managing sulfur compounds through innovative oxidation methods (Cantau et al., 2007).
Methane Conversion and Utilization
Methane, a potent greenhouse gas, presents challenges and opportunities in terms of conversion to more valuable hydrocarbons or chemicals. The catalytic methylation of aromatics using methane over zeolite catalysts, termed "oxidative methylation," suggests a pathway for converting methane to transportable liquid fuels and valuable petrochemicals. This process involves intermediate methanol formation by methane partial oxidation, followed by benzene methylation with methanol, highlighting the potential for green chemistry applications in methane conversion (Adebajo, 2007).
Chemical Synthesis and Functionalization
The development and application of N-halo reagents in organic synthesis demonstrate the evolving methodologies for functional group transformations, including oxidation reactions, halogenation, acylation, and more. Such research underscores the continuous search for efficient and novel synthetic routes in organic chemistry, which may be relevant to the synthesis or modification of complex molecules like 3-(4-Methanesulfonylphenoxy)propylamine (Kolvari et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-3-(4-methylsulfonylphenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-12-8-3-9-15-10-4-6-11(7-5-10)16(2,13)14/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIRCWCBCUQXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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